molecular formula C14H24O6 B14510971 Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate CAS No. 63375-60-0

Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate

Cat. No.: B14510971
CAS No.: 63375-60-0
M. Wt: 288.34 g/mol
InChI Key: GYTCVZZTTCFJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate is an organic compound with a complex structure that includes ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate typically involves esterification reactions. One common method involves the reaction of 3-(1-ethoxyethoxy)propyl alcohol with dimethyl pent-2-enedioate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The ester and ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl pent-2-enedioate
  • Dimethyl 3-methylpent-2-enedioate
  • Dimethyl 3-ethoxypropylpent-2-enedioate

Uniqueness

Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate is unique due to the presence of both ester and ether functional groups, which confer distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

63375-60-0

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate

InChI

InChI=1S/C14H24O6/c1-5-19-11(2)20-8-6-7-12(9-13(15)17-3)10-14(16)18-4/h9,11H,5-8,10H2,1-4H3

InChI Key

GYTCVZZTTCFJJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCCC(=CC(=O)OC)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.